molecular formula C10H11ClFNO2S B4670993 1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide

Cat. No.: B4670993
M. Wt: 263.72 g/mol
InChI Key: OIUSRCATEUEPCA-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide is a chemical compound with a complex structure that includes a chloro-fluorophenyl group, a prop-2-en-1-yl group, and a methanesulfonamide group

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluoroaniline and prop-2-en-1-ylamine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

    Synthetic Routes: The synthetic route may include steps like halogenation, sulfonation, and amination to introduce the desired functional groups.

    Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but may include derivatives with modified functional groups.

Scientific Research Applications

1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or signal transduction, depending on its specific structure and functional groups.

Comparison with Similar Compounds

1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)amine and 1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)acetamide share similar structural features.

    Uniqueness: The presence of the methanesulfonamide group in this compound distinguishes it from other compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-prop-2-enylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2S/c1-2-6-13-16(14,15)7-8-9(11)4-3-5-10(8)12/h2-5,13H,1,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUSRCATEUEPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
Reactant of Route 2
1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
Reactant of Route 3
1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
Reactant of Route 4
1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
Reactant of Route 6
1-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide

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